5-chloro-2-methoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide
Overview
Description
5-chloro-2-methoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide is an organic compound that serves as an intermediate in the synthesis of various pharmaceuticals. It is known for its role in the production of glyburide, a medication used to treat type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with 4-[(4-methylphenyl)sulfamoyl]aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
5-chloro-2-methoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies related to enzyme inhibition and protein binding.
Medicine: As a precursor in the synthesis of pharmaceuticals like glyburide.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. For instance, in the synthesis of glyburide, the compound acts as a sulfonylurea, binding to the ATP-sensitive potassium channels in pancreatic beta cells, leading to insulin release .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methylphenyl)sulfamoyl]benzoic acid
- 5-chloro-2-methoxybenzoic acid
- N-(4-methylphenyl)sulfamoylbenzamide
Uniqueness
5-chloro-2-methoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide is unique due to its specific structural features that allow it to act as an intermediate in the synthesis of glyburide. Its combination of chloro, methoxy, and sulfonamide groups provides distinct reactivity and binding properties compared to similar compounds .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-14-3-6-17(7-4-14)24-29(26,27)18-10-8-16(9-11-18)23-21(25)19-13-15(22)5-12-20(19)28-2/h3-13,24H,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUBPPGJGYDNTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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